Einecs 301-465-5

Description

Properties

CAS No. |

94021-72-4 |

|---|---|

Molecular Formula |

C24H36ClN5O8 |

Molecular Weight |

558.0 g/mol |

IUPAC Name |

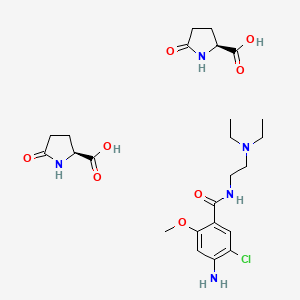

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C14H22ClN3O2.2C5H7NO3/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;2*7-4-2-1-3(6-4)5(8)9/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |

InChI Key |

FYAHTHOQPKDGPL-YHUPNWGDSA-N |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Chemical Identity and Fundamental Nomenclature of Metoclopramide

Systematic Naming and Registries for Metoclopramide (B1676508)

The unique identification of chemical compounds is crucial for scientific and regulatory purposes. Metoclopramide is cataloged in various international registries and is defined by systematic naming conventions.

The IUPAC provides a standardized system for naming chemical compounds. The systematic IUPAC name for Metoclopramide is 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. wikipedia.orgebi.ac.uknih.govchemspider.com This name precisely describes the molecular structure of the compound.

The EINECS number 301-465-5 corresponds to the salt form of Metoclopramide, specifically 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide; (2S)-5-oxopyrrolidine-2-carboxylic acid. vulcanchem.com This registry is essential for the regulation of chemical substances within the European Union.

The CAS Registry Number is a unique numerical identifier for a specific chemical substance. The number 94021-72-4 is assigned to the multicomponent salt of Metoclopramide with 5-Oxo-L-proline. vulcanchem.com The CAS number for the Metoclopramide base itself is 364-62-5. wikipedia.orgnih.govchemspider.com

The molecular formula for Metoclopramide is C14H22ClN3O2. wikipedia.orgebi.ac.uknih.govchemspider.comnih.govdrugbank.com This formula indicates that each molecule of Metoclopramide is composed of 14 carbon atoms, 22 hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms.

Table 1: Chemical Registry Information for Metoclopramide and its Salt

| Identifier | Value | Compound |

| IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | Metoclopramide |

| EINECS Number | 301-465-5 | Metoclopramide; 5-Oxo-L-proline salt |

| CAS Number | 94021-72-4 | Metoclopramide; 5-Oxo-L-proline salt |

| CAS Number | 364-62-5 | Metoclopramide |

| Molecular Formula | C14H22ClN3O2 | Metoclopramide |

Structural Representation of Metoclopramide:

The structure of Metoclopramide is characterized by a substituted benzamide (B126) core. A visual representation of its chemical structure provides insight into the spatial arrangement of its atoms and functional groups.

Chemical Classification and Structural Features of the Compound

Metoclopramide is classified as a substituted benzamide. wikipedia.org Its structure is the foundation of its chemical properties and is defined by the specific arrangement of its functional groups.

The Metoclopramide molecule incorporates several key functional groups which determine its chemical behavior. nih.goveaspublisher.com These include:

A Benzamide Group: This is a central feature, consisting of a benzene (B151609) ring attached to an amide group.

An Amino Group (-NH2): Attached to the benzene ring at position 4.

A Chloro Group (-Cl): Attached to the benzene ring at position 5.

A Methoxy (B1213986) Group (-OCH3): Attached to the benzene ring at position 2.

A Tertiary Amine: Located within the diethylaminoethyl side chain. This group consists of a nitrogen atom bonded to three carbon atoms. nih.gov

An Amide Linkage (-C(=O)NH-): This connects the substituted benzoic acid to the diethylaminoethyl side chain.

Table 2: Functional Groups in Metoclopramide

| Functional Group | Chemical Formula | Location on Molecule |

| Benzamide | C6H5CONH2 (substituted) | Core structure |

| Amino | -NH2 | Position 4 of the benzene ring |

| Chloro | -Cl | Position 5 of the benzene ring |

| Methoxy | -OCH3 | Position 2 of the benzene ring |

| Tertiary Amine | -N(C2H5)2 | Diethylaminoethyl side chain |

| Amide | -CONH- | Linking the aromatic ring and the ethylamine (B1201723) side chain |

Synthetic Methodologies and Chemical Derivatization of Metoclopramide

Historical and Contemporary Synthetic Pathways for Metoclopramide (B1676508)

The synthesis of metoclopramide has evolved from early laboratory-scale preparations to more optimized industrial processes. Central to its synthesis is the formation of an amide bond between a substituted benzoic acid and a diamine side chain.

Condensation Reactions in Metoclopramide Synthesis

The core of metoclopramide's synthesis lies in the condensation reaction between 4-amino-5-chloro-2-methoxybenzoic acid and N,N-diethylethylenediamine. nih.govnih.gov This reaction forms the characteristic amide linkage of the molecule.

Historically, the synthesis of metoclopramide originated from research aimed at improving the properties of procainamide. nih.gov Early synthetic approaches often involved the use of p-aminosalicylic acid as a starting material. google.com A common route involves the chlorination and methylation of a benzoic acid derivative, followed by activation of the carboxylic acid to facilitate the condensation with the amine.

One established method involves the conversion of 4-amino-5-chloro-2-methoxybenzoic acid into its acid chloride, which then readily reacts with N,N-diethylethylenediamine to form metoclopramide. An alternative approach avoids the use of a highly reactive acid chloride by employing coupling agents that activate the carboxylic acid in situ.

Optimization of Reaction Conditions and Yields

Significant research has been dedicated to optimizing the condensation reaction to improve yields and simplify the process for industrial-scale production. researchgate.net Key areas of optimization include the choice of solvent, temperature, and the use of catalysts or coupling agents.

For instance, an improved method for the synthesis of metoclopramide describes the use of a suitable solvent for the condensation step, which allows for the use of a lower excess of the amine and lower reaction temperatures, resulting in a high yield of 96%. researchgate.netscribd.com The direct condensation of carboxylic acids and amines is often challenging due to the formation of unreactive ammonium (B1175870) carboxylate salts. dur.ac.uk To overcome this, various strategies have been developed, including the use of dehydrating agents or catalysts. Boric acid has been explored as a green and efficient catalyst for direct amide formation. orgsyn.org

Modern approaches to amide bond formation often utilize coupling reagents to facilitate the reaction under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-(dimethylamino)pyridine (DMAP) have been shown to be effective for coupling electron-deficient amines and functionalized carboxylic acids, which is relevant to the synthesis of metoclopramide and its analogues. nih.govanalis.com.my The optimization of these conditions is crucial for achieving high yields and purity in the final product.

Table 1: Optimization of Amide Bond Formation for Cinnamic Acid and p-Anisidine This table presents data on the optimization of a model amidation reaction, which is analogous to the synthesis of Metoclopramide, showcasing the effect of different reaction conditions.

| Entry | Coupling Reagent | Additive | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | EDC.HCl | - | THF | 60 | 150 | 93.1 |

| 2 | DCC | - | DCM | Room Temp | - | Lower |

| 3 | DIC | - | Water | Room Temp | - | 87-96 |

Data sourced from a study on the optimization of N-amidation reactions. analis.com.my

Targeted Chemical Modifications and Derivatization Strategies

Chemical modification of the metoclopramide structure has been a valuable tool for understanding its mechanism of action and for developing new molecules with altered pharmacological profiles. These modifications range from the introduction of reporter groups for research purposes to the synthesis of analogues for probing receptor interactions.

Introduction of Reporter Groups for Research Applications

To study the pharmacokinetics, biodistribution, and receptor-binding properties of metoclopramide, derivatives bearing reporter groups such as radioisotopes, fluorescent tags, and biotin (B1667282) have been synthesized.

Radiolabeled Derivatives: The synthesis of radiolabeled metoclopramide, particularly with carbon-11 (B1219553) ([11C]), has been crucial for positron emission tomography (PET) imaging studies. These studies allow for the non-invasive visualization of the drug's distribution in the body and its interaction with targets like the P-glycoprotein transporter at the blood-brain barrier. The synthesis typically involves the O-[11C]methylation of the precursor, O-desmethyl-metoclopramide.

Fluorescent Derivatives: While the direct synthesis of a fluorescently labeled metoclopramide is not extensively reported, the general strategy involves coupling a fluorescent moiety to the metoclopramide scaffold. This is often achieved by modifying a part of the molecule that is not critical for its primary biological activity. For instance, fluorescent derivatives of other dopamine (B1211576) D2 receptor antagonists have been synthesized by coupling fluorophores like fluorescein, bodipy, or rhodamine to the parent molecule. nih.govresearchgate.netnih.gov These fluorescent ligands are invaluable tools for visualizing dopamine receptors at the cellular level.

Biotinylated Derivatives: Biotinylation is another common strategy for creating probes for biochemical assays, such as affinity purification of receptors. Biotinylated derivatives of dopamine receptor ligands have been synthesized, which can then be detected using streptavidin conjugates. nih.gov The synthesis involves attaching a biotin molecule, often via a linker, to the drug structure.

Synthesis of Analogues for Mechanistic Probing

The synthesis of metoclopramide analogues has been instrumental in elucidating its structure-activity relationships (SAR) and understanding its interactions with various receptors, primarily dopamine D2 and serotonin (B10506) 5-HT3 and 5-HT4 receptors. jscimedcentral.comjscimedcentral.com

Research has focused on modifying different parts of the metoclopramide molecule, including the aromatic ring, the methoxy (B1213986) group, and the diethylaminoethyl side chain. For example, a series of new N-{[1-(4-aralkyl/ethylpiperazine-1-yl)cyclohexyl]methyl}arylcarboxamides structurally related to metoclopramide were synthesized to explore their dopamine D2 receptor antagonist activity.

In another study, a structure-activity relationship investigation was conducted on metoclopramide by incorporating a flexible scaffold to interact with the secondary binding site of the D3 receptor. nih.govmdpi.com Alterations of the benzamide (B126) substituents and the secondary binding fragments with aryl carboxamides resulted in analogues with excellent D3 receptor affinities and high selectivity over the D2 receptor. nih.govmdpi.com

Furthermore, the synthesis of new coumarin (B35378) azo-derivatives of metoclopramide has been explored to evaluate their potential as cholinesterase inhibitors. iium.edu.my These studies demonstrate the versatility of the metoclopramide scaffold for the development of new chemical entities with diverse pharmacological properties.

Table 2: Synthesized Metoclopramide Derivatives and their Investigated Properties

| Derivative Class | Modification | Investigated Property | Reference |

| Azo-Derivatives | Coupling with coumarin and 4-methyl coumarin | Cholinesterase inhibitory effects | iium.edu.my |

| Flexible Scaffold Analogues | Alteration of benzamide substituents and addition of aryl carboxamides | D3 receptor affinity and selectivity | nih.govmdpi.com |

| Cyclohexane-derived Arylcarboxamides | Replacement of the ethylenediamine (B42938) chain with a piperazinyl-cyclohexylmethyl group | Dopamine D2 receptor antagonist activity |

Chemical Reactivity and Transformation Mechanisms of Metoclopramide

Hydrolytic Stability and Pathways in Aqueous Environments

The stability of Metoclopramide (B1676508) in aqueous solutions is significantly influenced by the pH of the environment. The amide bond in the Metoclopramide molecule is the primary site for hydrolytic degradation.

The rate of hydrolysis of Metoclopramide is markedly dependent on pH. Studies have shown that the degradation of Metoclopramide is more pronounced in acidic conditions. semanticscholar.org Specifically, forced hydrolysis studies demonstrate significant degradation when the drug is subjected to 0.1 N HCl at elevated temperatures. semanticscholar.org Conversely, the compound exhibits greater stability in basic pH environments. semanticscholar.org The solubility of Metoclopramide also varies with pH, increasing in acidic media due to the ionization of the molecule. scielo.br For instance, the solubility is significantly higher at pH 5.5 compared to pH 7.4. scielo.br While Metoclopramide hydrochloride injection is reported to be stable between pH 2 and 9, significant degradation can be induced under forced acidic conditions. nih.gov The degradation kinetics in photolytic studies have been observed to follow pseudo-first-order reactions. nih.govresearchgate.net

The stability of Metoclopramide base has been observed to be maximal at a pH of 7.6. scielo.br In acidic media, the molecule, which is a weak base (pKa 9.47), becomes ionized, which can influence its degradation pathways. scielo.br

Under acidic hydrolysis conditions, Metoclopramide degrades into several products. A key degradation pathway involves the cleavage of the amide bond. One study identified three primary degradation products under acid hydrolytic stress. ijrps.comijrps.com The major degradation product results from the loss of the diethylaminoethyl side chain from the amide nitrogen. ijrps.com

The following table details the major hydrolytic degradation products of Metoclopramide identified under acidic conditions.

| Degradation Product (DP) | Molecular Formula of Ion | Mass/Charge Ratio (m/z) | Description | Reference |

| DP-I | C10H12ClN2O2+ | 227.03 | Resulting from cleavage of the amide bond. | ijrps.com |

| DP-II | Not specified | Not specified | Further degradation product. | ijrps.com |

| DP-III | C8H10ClN2O2+ | 201.7 | Corresponds to the loss of the diethylamine (B46881) side chain attached to the amide nitrogen. | ijrps.com |

Photochemical Degradation and Photoreactivity

Metoclopramide is known to be photosensitive and is susceptible to degradation upon exposure to light. nih.gov This necessitates protection from light for commercial preparations. nih.gov The photodegradation can occur through both direct and indirect mechanisms and leads to a variety of photoproducts.

The Metoclopramide molecule contains chromophores that are capable of absorbing light at wavelengths greater than 290 nm, which makes it susceptible to direct photolysis by sunlight. nih.govnih.gov The primary chromophore is the substituted benzamide (B126) ring system. nih.govucl.ac.be This aromatic ring, with its amino, chloro, and methoxy (B1213986) substituents, absorbs ultraviolet radiation, leading to the electronic excitation of the molecule. This excitation is the initial step in the subsequent photochemical reactions that lead to degradation. malariaworld.org

Direct photolysis occurs when the Metoclopramide molecule itself absorbs light energy, leading to its decomposition. malariaworld.org Studies have shown that direct photolysis is a significant pathway for Metoclopramide degradation. malariaworld.orgnih.gov Upon irradiation with UV light, a rapid decrease in Metoclopramide concentration is observed, following first-order kinetics. ucl.ac.be A primary mechanism in the direct photolysis of Metoclopramide is the scission of the carbon-chlorine bond on the benzamide ring. ucl.ac.beresearchgate.net This can be followed by the polymerization of the resulting radical species, leading to the formation of dimeric and trimeric products. ucl.ac.beresearchgate.net Another major pathway in photoproduct formation is the dealkylation of the amino group. nih.govresearchgate.net

Redox Reactions and Other Chemical Transformations

Metoclopramide, a substituted benzamide, undergoes various redox reactions and chemical transformations, which are critical to its metabolic fate and degradation profile. These reactions primarily involve oxidation, though reduction reactions are also theoretically possible for certain functional groups within the molecule. The chemical reactivity of Metoclopramide is influenced by its structural features, including a tertiary amine, an aromatic ring with amino and chloro substituents, and an amide linkage.

Oxidation Pathways and Products

The oxidation of Metoclopramide is a prominent transformation pathway, occurring both enzymatically in biological systems and through chemical degradation processes such as photolysis and acid hydrolysis.

Enzymatic Oxidation:

In vivo, Metoclopramide is extensively metabolized in the liver, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. The main isoenzymes involved are CYP2D6, and to a lesser extent, CYP3A4 and CYP1A2. drugbank.commedicines.org.uk These enzymatic processes lead to the formation of several metabolites.

The principal oxidative metabolic pathways include:

N-dealkylation: This involves the removal of one of the ethyl groups from the tertiary amine of the diethylaminoethyl side chain. The major product of this pathway is monodeethylmetoclopramide . mdpi.com The mechanism proceeds through the formation of an unstable carbinolamine intermediate, which then breaks down to yield the dealkylated amine and acetaldehyde.

N-hydroxylation: This reaction can occur at the aromatic amino group, leading to the formation of N-hydroxylated metabolites.

N-oxidation: The tertiary amine can also undergo N-oxidation to form Metoclopramide N-oxide . iapchem.org

These oxidative transformations increase the polarity of the molecule, facilitating its excretion from the body.

Chemical Oxidation and Degradation:

Metoclopramide is susceptible to degradation under various chemical conditions, leading to a range of oxidation products.

Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of Metoclopramide. Studies have shown that photolysis can lead to the scission of the carbon-chlorine bond on the aromatic ring, followed by hydroxylation or polymerization. pacific.edu

Acid Hydrolysis: Under acidic conditions, Metoclopramide can undergo hydrolysis of the amide bond, leading to the formation of 4-amino-5-chloro-2-methoxybenzoic acid and N,N-diethylethylenediamine . numberanalytics.com

Oxidative Coupling Reactions: In analytical settings, Metoclopramide can undergo oxidative coupling reactions with various reagents, such as 2,5-dihydroxybenzoic acid in the presence of potassium periodate, to form colored products for spectrophotometric determination.

Table of Identified Oxidation Products of Metoclopramide

| Product Name | Transformation Pathway |

| Monodeethylmetoclopramide | Enzymatic N-dealkylation |

| N-hydroxymetoclopramide | Enzymatic N-hydroxylation |

| Metoclopramide N-oxide | Enzymatic N-oxidation |

| 4-amino-5-chloro-2-methoxybenzoic acid | Acid Hydrolysis |

| N,N-diethylethylenediamine | Acid Hydrolysis |

| Hydroxylated photoproducts | Photodegradation |

| Dimeric and trimeric products | Photodegradation |

Advanced Analytical Methodologies for Metoclopramide Characterization and Quantification

Spectroscopic Techniques in the Analysis of Metoclopramide (B1676508)

Spectroscopic methods are fundamental in the analysis of Metoclopramide, providing information on both its molecular structure and concentration. These techniques rely on the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Wavelength Optimization

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of Metoclopramide. This method is based on the principle that the molecule absorbs light in the UV-Vis region due to its specific chromophores. The wavelength of maximum absorbance (λmax) is a critical parameter that is optimized to achieve the highest sensitivity and adherence to Beer's Law.

Research has established various optimal wavelengths for Metoclopramide analysis, which can differ based on the solvent used. For instance, in 0.1 M hydrochloric acid (HCl), a λmax of 270 nm is commonly reported. medcraveonline.com Other studies have identified a λmax of 272 nm or 273 nm in solvents like ultrapure water and methanol (B129727). researchgate.netresearchgate.net The choice of solvent and pH is crucial for optimizing the signal and ensuring reproducibility.

These spectrophotometric methods are validated according to International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity over specific concentration ranges. For example, linearity has been established in ranges such as 5-30 µg/mL and 10-50 µg/mL, consistently yielding high correlation coefficients (R²) greater than 0.999. medcraveonline.com The sensitivity of these methods is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), with reported values being as low as 3.26 µg/mL and 9.89 µg/mL, respectively, for a stability-indicating method. nih.gov

| Parameter | Method 1 | Method 2 | Method 3 |

| λmax | 270 nm | 272 nm | 273 nm |

| Solvent | 0.1 M HCl | Methanol | Ultrapure Water |

| Linearity Range | 5-30 µg/mL | 10-50 µg/mL | - |

| Correlation (R²) | >0.999 | - | - |

| LOD | - | 3.26 µg/mL | - |

| LOQ | - | 9.89 µg/mL | - |

| Reference | medcraveonline.com | nih.gov | researchgate.net |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for the structural elucidation of molecules like Metoclopramide. The technique works by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. The resulting IR spectrum serves as a unique molecular "fingerprint."

Modern instrumentation primarily uses Fourier Transform Infrared (FT-IR) spectroscopy, which offers significant advantages over older dispersive IR techniques. FT-IR collects all wavelength data simultaneously using an interferometer, resulting in a much faster and more sensitive analysis.

For Metoclopramide, the FT-IR spectrum reveals characteristic absorption bands corresponding to its key functional groups:

N-H stretching from the primary amine (amino group) and secondary amine (amide linkage).

C=O stretching from the amide group.

C-O stretching from the ether (methoxy group).

C-Cl stretching from the chloro- substituent.

Aromatic C-H and C=C stretching from the benzene (B151609) ring.

By comparing the FT-IR spectrum of a sample to that of a reference standard, analysts can confirm the identity and structural integrity of Metoclopramide, as well as detect the presence of impurities or polymorphic forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing definitive structural confirmation of Metoclopramide. It probes the magnetic properties of atomic nuclei (primarily protons, ¹H NMR) within the molecule, yielding detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A ¹H-NMR spectroscopic method has been developed for the specific assay of Metoclopramide hydrochloride. In this method, the sample is dissolved in deuterium (B1214612) oxide (D₂O), a solvent that does not interfere with the proton signals. An internal standard, such as acetamide, is used for accurate quantification.

The resulting ¹H-NMR spectrum shows distinct resonance signals (peaks) at specific chemical shifts (measured in parts per million, ppm) that correspond to the different types of protons in the Metoclopramide structure. For example, a published method reports a characteristic resonance signal for the analyte at 1.35 ppm, while the internal standard (acetamide) produces a signal at 2.03 ppm. The integration of these peak areas allows for precise quantification. Unlike other methods that primarily provide quantitative data, NMR offers conclusive evidence of the molecule's identity, making it an indispensable tool in regulatory and research settings.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating Metoclopramide from complex mixtures, such as in pharmaceutical formulations or biological fluids, before its quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the routine analysis of Metoclopramide. It offers high resolution, sensitivity, and precision. A typical HPLC system for Metoclopramide analysis employs a reversed-phase C18 or C8 column. ijpsonline.comnih.gov

The separation is achieved by optimizing the mobile phase composition, which commonly consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ijpsonline.comwho.int The precise ratio and pH of the mobile phase are adjusted to achieve optimal retention time, peak shape, and separation from potential impurities.

Various detection modes can be coupled with HPLC for the quantification of Metoclopramide:

UV Detection: This is the most common mode, where the detector is set to a specific wavelength where Metoclopramide exhibits strong absorbance, such as 248 nm, 273 nm, or 275 nm. researchgate.netijpsonline.comwho.int

Fluorescence Detection: For enhanced sensitivity, Metoclopramide can be derivatized with a fluorescent agent like fluorescamine, allowing for detection at specific excitation and emission wavelengths (e.g., 403 nm and 485 nm, respectively).

HPLC methods for Metoclopramide are rigorously validated for parameters such as linearity, accuracy, precision, and sensitivity. Linearity is often established over ranges like 2-10 µg/mL, with correlation coefficients (r²) consistently exceeding 0.997. ijpsonline.com The limits of detection (LOD) and quantification (LOQ) are typically in the sub-µg/mL range, with values around 0.26 µg/mL and 0.80 µg/mL, respectively, being reported. ijpsonline.com

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 | Waters C18 | C8 |

| Mobile Phase | Acetonitrile : Buffer (50:50, v/v) | Acetonitrile : Phosphate (B84403) Buffer (40:60) | Methanol : Acetonitrile : Phosphate Buffer (28:22:50) |

| Detection (λ) | 248 nm (UV) | 275 nm (UV) | 214 nm (UV) |

| Linearity Range | 2-10 µg/mL | 0.25-48 ng/mL | 1-10 µg/mL |

| LOD | 0.26 µg/mL | - | - |

| LOQ | 0.80 µg/mL | - | - |

| Reference | ijpsonline.com | who.int | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers several advantages for the analysis of pharmaceuticals, including higher resolution, greater sensitivity, and the ability to process multiple samples simultaneously. It utilizes HPTLC plates with a finer particle size and a more uniform layer compared to conventional TLC plates.

For the analysis of Metoclopramide, a sample solution is applied to the HPTLC plate as narrow bands. The plate is then placed in a developing chamber containing a suitable mobile phase. A reported HPTLC method for the simultaneous determination of Metoclopramide hydrochloride and Paracetamol uses a mobile phase composed of methanol, chloroform, and concentrated ammonia (B1221849) solution (10:2:0.15 by volume). researchgate.net

As the mobile phase ascends the plate via capillary action, the components of the sample separate based on their differential affinities for the stationary and mobile phases. In the specified method, Metoclopramide hydrochloride exhibits a retention factor (Rf) of 0.21 ± 0.02. researchgate.net After development, the plate is dried, and the separated bands are quantified using a densitometer (scanner) at a specific wavelength, such as 270 nm. researchgate.net HPTLC methods for Metoclopramide have demonstrated linearity in ranges like 6-18 µg/mL, providing a reliable and efficient alternative to HPLC for quality control applications. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), serves as a robust technique for the quantification of metoclopramide and its metabolites, especially after derivatization to enhance volatility. A modified GC-MS assay has been developed for the determination of metoclopramide (MCP) and its two primary metabolites, monodeethylated-MCP (mdMCP) and dideethylated-MCP (ddMCP). nih.gov This method involves the formation of heptafluorobutyryl derivatives of the compounds, which are then quantified using electron-impact ionization in the selected-ion monitoring mode. nih.gov

The assay demonstrates high sensitivity and selectivity, with a limit of quantitation for MCP, mdMCP, and ddMCP of 1 ng/ml in various biological matrices. nih.gov This level of sensitivity is crucial for pharmacokinetic studies where concentrations of the drug and its metabolites can be very low. The sample preparation has been streamlined, and the method is reported to be twice as sensitive as previous assays that utilized electron-capture detection. nih.gov

Table 1: Recovery Rates of Metoclopramide and its Metabolites using GC-MS

| Analyte | Plasma Recovery (%) | Urine Recovery (%) | Bile Recovery (%) |

|---|---|---|---|

| Metoclopramide (MCP) | 76.5 - 94.7 | 56.5 - 87.8 | 83.5 - 100.9 |

| Monodeethylated-MCP (mdMCP) | 79.2 - 96.8 | 61.5 - 87.5 | 78.5 - 90.5 |

| Dideethylated-MCP (ddMCP) | 80.3 - 102.2 | 62.6 - 90.2 | 66.9 - 79.2 |

Data sourced from a study on the GC-MS assay for metoclopramide and its metabolites. nih.gov

The precision of the method is well within acceptable limits, with intra-day precision for MCP in plasma as low as 2.9% and inter-day precision for ddMCP in bile at 14.9%. nih.gov This demonstrates the reliability and reproducibility of the GC-MS method for the routine analysis of metoclopramide and its metabolites.

Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the molecular characterization of metoclopramide and the identification of its impurities and degradation products. It provides detailed information about the molecular weight and structure of the analyte.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like metoclopramide. nih.gov An LC-MS method utilizing ESI has been developed and validated for the determination of metoclopramide in human plasma. nih.gov In this method, a single-quadrupole mass spectrometer is operated in the selected-ion monitoring mode to detect the protonated molecular ion [M+H]+ of metoclopramide at an m/z of 300. nih.govresearchgate.net

The ESI-MS method has been validated over a concentration range of 0.78-50.00 ng/mL for metoclopramide, with a limit of quantitation of 0.78 ng/mL. nih.gov The recovery of metoclopramide using this method ranges from 67.8% to 83.1%. nih.gov The intra- and inter-day precision of the method are reported to be between 5.0-13.6%, with an accuracy of 99.2-104.0%. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. ijcap.in This technique is invaluable for the structural elucidation of metoclopramide's metabolites and degradation products. ucl.ac.be

In a rapid liquid chromatographic tandem mass spectrometry (LC-MS/MS) assay, metoclopramide is quantified using multiple reaction monitoring in positive ion mode. researchgate.net The transition of the precursor ion with a mass-to-charge ratio (m/z) of 299.8 to the product ion at m/z 226.9 is monitored for metoclopramide. researchgate.net The major fragmentation of metoclopramide involves the loss of diethylamine (B46881) from the side chain, resulting in a fragment with an m/z of 227, and the cleavage of the amide bond, which produces a fragment with an m/z of 184. ucl.ac.be

Table 2: Key Parameters of a Validated LC-MS/MS Assay for Metoclopramide

| Parameter | Value |

|---|---|

| Linearity Range | 0.5–100 ng/ml |

| Inter-day Coefficient of Variation (CV) | ≤ 12.0% |

| Inter-day Absolute Bias | ≤ 6.0% |

| Mean Extraction Recovery | 91% |

| Detection Limit in Plasma | 0.3 ng/ml |

Data from a study on the rapid determination of metoclopramide in human plasma. researchgate.net

Electrophoretic Techniques

Electrophoretic techniques offer an alternative approach for the separation and analysis of charged species like metoclopramide.

Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the simultaneous determination of metoclopramide in combination with other drugs. researchgate.net A CE method coupled with a diode array detector has been developed for the analysis of antimigraine formulations containing metoclopramide. researchgate.net

The separation is achieved in a fused silica (B1680970) capillary using a phosphate buffer (25 mM, pH 9.8) at an applied voltage of 20 kV. researchgate.net The method demonstrated linearity over a concentration range of 2-100 µg/mL for metoclopramide, with a limit of detection of 0.50 µg/mL. researchgate.net The intra-day and inter-day relative standard deviations were found to be less than or equal to 1.10%, indicating good precision. researchgate.net

Microscopic and Thermal Analysis for Material Characterization

Microscopic and thermal analysis techniques are crucial for characterizing the solid-state properties of metoclopramide, which can significantly impact its stability and formulation. Studies have been conducted using Differential Scanning Calorimetry (DSC), thermomicroscopy, X-ray diffraction, and infrared spectroscopy to investigate the polymorphism of metoclopramide hydrochloride and metoclopramide base. nih.gov

These analyses have revealed that metoclopramide hydrochloride monohydrate can dehydrate to form two anhydrous polymorphs: Form I with a melting point of 187°C and Form II with a melting point of 155°C. nih.gov This polymorphism is monotropic, with Form I being the stable polymorph. nih.gov Thermal analysis of the metoclopramide base has shown the existence of two enantiotropic polymorphs. nih.gov The transition from the room temperature stable form (Form I) to the high-temperature stable form (Form II, melting point 147°C) occurs at 125°C. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and particle characteristics of Metoclopramide and its formulations at high resolution. This analysis is critical for understanding how the physical form of the active ingredient and excipients can influence drug product performance.

Research findings from SEM studies have detailed the morphology of Metoclopramide in various formulations. For instance, when formulated as sustained-release microspheres using ethylcellulose as a matrix polymer, SEM analysis revealed spherical particles with a porous nature. researchgate.net In another study, Metoclopramide hydrochloride microspheres prepared with Eudragit RL100 were also found to be spherical, exhibiting a generally smooth surface with some small pores and cavities, which are likely remnants from the solvent evaporation process during their fabrication. rroij.com The particle size of these microspheres can be precisely measured, a critical quality attribute that affects drug release kinetics. For example, ethylcellulose-based microspheres were found to have a mean diameter of 81.27 ± 5.87 μm. researchgate.net

SEM Analysis of Metoclopramide Formulations

| Formulation | Observed Morphology | Mean Particle Size | Reference |

|---|---|---|---|

| Metoclopramide HCl in Ethylcellulose Microspheres | Spherical, porous surface | 81.27 ± 5.87 μm | researchgate.net |

| Metoclopramide HCl in Eudragit RL100 Microspheres | Spherical, smooth surface with some pores and inward dents | 135.33 - 389.66 μm |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the characterization of materials at the nanoscale. mdpi.comekb.eg This technique is particularly valuable for the analysis of nano-formulations, such as Metoclopramide-loaded nanoparticles, which are designed to enhance bioavailability or achieve targeted drug delivery. nih.govuomustansiriyah.edu.iq

TEM provides detailed information on the size, shape, and internal structure of nanoparticles. In a study focused on developing a nanoparticle-based delivery system for Metoclopramide, bovine serum albumin (BSA) was used to fabricate nanoparticles. Characterization of these BSA/Metoclopramide nanoparticles revealed a particle size in the range of 120-130 nm. This nanoscale size is crucial for the intended immunological modulation effects of the formulation. The ability of TEM to confirm the size and morphology of these nanocarriers is essential for predicting their in vivo behavior and therapeutic efficacy.

TEM Analysis of Metoclopramide Nanoparticles

| Formulation | Observed Morphology | Particle Size Range | Reference |

|---|---|---|---|

| Metoclopramide-loaded BSA Nanoparticles | Not explicitly stated, but generally spherical for this type of formulation | 120 - 130 nm | nih.gov |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature. It is a critical tool for determining the thermal stability and decomposition profile of pharmaceutical compounds like Metoclopramide. TGA, often coupled with Differential Scanning Calorimetry (DSC), provides a comprehensive understanding of the thermal events a drug substance undergoes upon heating.

Studies on Metoclopramide hydrochloride monohydrate have elucidated its thermal behavior. researchgate.netresearchgate.net Upon heating, it undergoes a multi-step process. The initial weight loss, observed as an endothermic peak around 77-95.3°C, corresponds to dehydration, where the molecule loses its water of crystallization. researchgate.netresearchgate.net This is followed by an exothermic event around 105°C, which is attributed to the recrystallization of the newly formed amorphous anhydrous Metoclopramide. researchgate.net Further heating leads to a final endothermic peak at approximately 183-184°C, indicating the melting point of the stable anhydrous form. researchgate.net The base form of Metoclopramide also exhibits polymorphism, with a transition from the stable Form I to the metastable Form II occurring at 125°C. nih.gov

Thermal Events for Metoclopramide and its Hydrochloride Salt

| Compound | Temperature (°C) | Observed Thermal Event | Reference |

|---|---|---|---|

| Metoclopramide HCl Monohydrate | ~77 - 95.3 | Dehydration (Endotherm) | researchgate.netresearchgate.net |

| Amorphous Anhydrous Metoclopramide HCl | ~105 | Recrystallization (Exotherm) | researchgate.net |

| Anhydrous Metoclopramide HCl (Form I) | ~187 | Melting (Endotherm) | nih.gov |

| Metoclopramide Base (Form I → Form II) | 125 | Polymorphic Transition | nih.gov |

| Metoclopramide Base (Form II) | 147 | Melting (Endotherm) | nih.gov |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is an indispensable technique for the solid-state characterization of crystalline pharmaceutical materials. It provides a unique "fingerprint" of a compound's crystal lattice structure, making it the primary method for identifying and differentiating between polymorphs—different crystalline forms of the same compound that can exhibit distinct physical properties. kek.jpnih.gov

The analysis of Metoclopramide by XRD has confirmed the existence of multiple polymorphic forms. nih.govkek.jp The stable form, designated as Form I, can transform into a metastable Form II upon heating. kek.jp The crystal structure of Form II has been determined from high-resolution powder X-ray diffraction data, with refined unit cell parameters of a=25.5766 Å, b=8.91631 Å, and c=14.4337 Å, belonging to the C2/c space group. kek.jp The pure drug also shows characteristic intense diffraction peaks at specific 2θ angles, such as 6°, 8°, 23.1°, 25.4°, and 26.4°, which are used for its identification and quality control. researchgate.net

XRD Data for Metoclopramide and its Polymorphs

| Material | Technique | Key Findings | Reference |

|---|---|---|---|

| Metoclopramide (Pure Drug) | PXRD | Characteristic intense peaks at 2θ angles of 6°, 8°, 23.1°, 25.4°, and 26.4°. | researchgate.net |

| Metoclopramide Polymorph Form II | High-Resolution PXRD | Monoclinic, Space Group: C2/c, a=25.5766 Å, b=8.91631 Å, c=14.4337 Å, β=104.392°. | kek.jp |

Development and Validation of Novel Analytical Protocols

The development and validation of new analytical methods for the quantification of Metoclopramide are essential for ensuring drug quality and for use in pharmacokinetic studies. While official pharmacopoeias list methods like High-Performance Liquid Chromatography (HPLC), research continues to focus on creating simpler, faster, more cost-effective, and environmentally friendly protocols. ijpsonline.comusa-journals.com

Recent developments include new HPLC and UV-spectrophotometric methods. One validated HPLC method utilizes a C18 column with a mobile phase of acetonitrile and buffer, detecting Metoclopramide at 248 nm. ijpsonline.com This method demonstrated excellent linearity in the 2-10 μg/ml range, with a limit of detection (LOD) of 0.26 μg/ml and a limit of quantification (LOQ) of 0.80 μg/ml. ijpsonline.com Another sensitive RP-HPLC method was validated for estimating Metoclopramide in plasma, showing linearity over a range of 0.25-48 ng/ml. who.int In the realm of spectrophotometry, a simple method using 0.1 M HCl as a solvent was developed, with a maximum absorbance at 270 nm and a linearity range of 5-30 μg/ml. usa-journals.com Furthermore, "green" analytical methods using environmentally benign solvents like ethanol (B145695) and water have also been developed for both HPLC and spectrophotometry, offering sustainable alternatives for routine analysis. nih.govdntb.gov.ua

Comparison of Validated Analytical Methods for Metoclopramide Quantification

| Technique | Key Parameters | Linearity Range | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| HPLC | C18 column; Acetonitrile:Buffer (50:50); λ=248 nm | 2-10 μg/ml | 0.26 μg/ml | 0.80 μg/ml | ijpsonline.com |

| RP-HPLC (in plasma) | C18 column; Acetonitrile:KH2PO4 buffer (40:60); λ=275 nm | 0.25-48 ng/ml | - | - | who.int |

| UV-Spectrophotometry | Solvent: 0.1 M HCl; λ=270 nm | 5-30 μg/ml | - | - | usa-journals.com |

| "Green" HPLC | C18 column; Ethanol:Formic acid solution (30:70); λ=273 nm | - | - | - | nih.govdntb.gov.ua |

Theoretical and Computational Chemistry Approaches to Metoclopramide Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule like Metoclopramide (B1676508), which arise from its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has been a primary tool for investigating Metoclopramide's molecular structure, stability, and reactivity. chemmethod.comindexcopernicus.com DFT methods, such as those employing the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional with basis sets like 6-31G(d,p), have been used to perform full geometric optimization of the molecule. chemmethod.comindexcopernicus.com

These calculations provide insights into:

Electronic Properties: The energies of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. For Metoclopramide, the HOMO is reportedly located on the aliphatic segment, while the LUMO is on the aromatic part. chemmethod.com

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These quantum chemical parameters help in predicting the reactive behavior of the molecule. chemmethod.comindexcopernicus.com A study calculated the HOMO-LUMO energy gap to be 4.69 eV, indicating high stability at room temperature. chemmethod.com

Reaction Sites: DFT has been used to study reactive sites in Metoclopramide, for instance, identifying regions most susceptible to attack by hydroxyl radicals during photodegradation processes. nih.gov

| Calculated Parameter | Value | Significance |

| HOMO Energy | Value not specified in sources | Region susceptible to electrophilic attack |

| LUMO Energy | Value not specified in sources | Region susceptible to nucleophilic attack |

| HOMO-LUMO Energy Gap (Eg) | 4.69 eV | Indicates high molecular stability chemmethod.com |

| Electrophilicity Index (ω) | 1.82 eV | Shows low affinity for reaction with electrophiles chemmethod.com |

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. nih.govlibretexts.org The pharmacological and physicochemical properties of flexible molecules like Metoclopramide are dependent on the ensemble of their energetically accessible conformations. nih.gov

Computational chemistry methods are the primary tools for generating these conformers and evaluating their relative energies. nih.gov The goal is to identify the global energy minimum and other low-energy, stable conformers that the molecule is likely to adopt. researchgate.net This involves mapping the potential energy surface of the molecule as a function of its torsional angles. researchgate.net While specific studies detailing the exhaustive conformational landscape and relative energetics of Metoclopramide's various conformers were not found in the provided search results, this type of analysis is a standard and crucial step in the computational study of any drug-like molecule. nih.gov

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend upon static quantum chemical calculations by introducing the dimension of time, allowing for the study of the dynamic nature of molecules.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net MD simulations can provide a detailed understanding of the conformational landscape of Metoclopramide by exploring the vast number of possible conformations and the transitions between them. nih.govspringernature.com

By simulating the molecule's behavior in a given environment (e.g., in solution), MD can reveal:

The flexibility of different parts of the molecule.

The probabilities of occupying different conformational states. researchgate.net

How the molecule's conformation changes in response to its environment.

Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD), are often employed to overcome energy barriers more efficiently and ensure a more thorough exploration of the conformational space. mdpi.comresearchgate.net While the search results mention MD simulations as a general tool for exploring conformational landscapes, specific MD studies focused solely on Metoclopramide's landscape were not detailed. nih.govspringernature.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein or other macromolecular receptor.

In the context of Metoclopramide, docking studies have been performed to understand its interaction with protein targets. One such study investigated the binding of Metoclopramide to the dopamine (B1211576) D2 receptor (D2R). indexcopernicus.comchemmethod.com The results indicated that steric interactions are the main binding mode between Metoclopramide and the receptor's binding site. indexcopernicus.comchemmethod.com

| Receptor | Interacting Residues Identified in Docking Study |

| Dopamine D2 Receptor (D2R) | Phe 198, Phe 382, Ala 122, Thr 119, Ser 197, Trp 386, Phe 390, Val 115, Cys 118, Asp 114 indexcopernicus.comchemmethod.com |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that correlate the chemical structure of a substance with its biological activity or physicochemical properties, respectively. wikipedia.org These models use statistical methods to derive a mathematical relationship between calculated molecular descriptors and an observed response. wikipedia.org

A QSAR study involving Metoclopramide and its benzamide (B126) analogs investigated their effect on the surface ionization of fumed silica (B1680970), a common pharmaceutical excipient. nih.gov The study aimed to understand the drug-excipipient interactions at a molecular level. nih.gov

Key findings from this research include:

A linear relationship was established between the logarithmic octanol-water partition coefficient (log P) of the compounds and the negative surface charge of the silica. nih.gov

The model suggested that the interaction is due to specific adsorbate-surface interactions, likely hydrogen bonds forming between the carbonyl oxygen of the benzamide structure and the neutral silanols on the silica surface. nih.gov

For positively charged compounds, the model indicated that ionic interactions between the amine groups and negatively charged silanols also contribute to the interaction. nih.gov

This QSAR analysis provides a predictive model for how structurally similar compounds might interact with silica surfaces, which is a key aspect of pharmaceutical formulation science. nih.gov

Prediction of Environmental Fate Parameters (e.g., biodegradability)

Computational models are instrumental in predicting the environmental persistence and degradation of pharmaceutical compounds like Metoclopramide. The environmental fate of such molecules is a significant concern, and predictive tools offer a preliminary assessment of their potential impact. wikipedia.org

One key aspect of environmental fate is biodegradability. Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the likelihood of a chemical's biodegradation by microorganisms. europa.eu These models use molecular descriptors to estimate the compound's susceptibility to enzymatic breakdown. While specific predictive data for Metoclopramide's biodegradability from such models is not detailed in the available literature, the frameworks for these predictions are well-established. wikipedia.org

Photodegradation is another critical pathway for the environmental breakdown of pharmaceuticals. Studies on Metoclopramide have shown that it is susceptible to photolysis. nih.gov Research involving solar radiation has demonstrated that Metoclopramide can degrade in various water matrices. The degradation process was observed to follow pseudo-first-order kinetics. nih.gov Factors such as pH can influence the rate of photodegradation, with faster degradation observed at a neutral pH of 7. nih.gov The primary mechanisms of its photolytic degradation include the hydroxylation of the aromatic ring and the dealkylation of the amino group. nih.gov

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental inputs for QSAR models and are crucial for understanding a compound's physicochemical properties and biological activity. Various descriptors for Metoclopramide have been calculated and are available in chemical databases. nih.govebi.ac.uk

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C14H22ClN3O2 | nih.govebi.ac.uk |

| Molecular Weight | 299.80 g/mol | ebi.ac.uk |

| XLogP3 | 2.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

| Exact Mass | 299.1400546 Da | nih.gov |

| Polar Surface Area | 67.59 Ų | ebi.ac.uk |

| Heavy Atom Count | 20 | nih.gov |

| Formal Charge | 0 | nih.gov |

In Silico Prediction of Chemical Reactions and Pathways

In silico methods are powerful tools for predicting the metabolic fate of drugs, identifying potential metabolites, and understanding drug-enzyme interactions. For Metoclopramide, computational approaches have been successfully used to predict its metabolic pathways.

One significant application has been the use of molecular docking and homology modeling to study the interaction of Metoclopramide with cytochrome P450 enzymes, which are crucial for drug metabolism. nih.govlstmed.ac.uk A study utilizing a homology model of CYP2D6, a key enzyme in Metoclopramide metabolism, predicted a novel site of metabolism. nih.govlstmed.ac.ukresearchgate.net This in silico prediction led to the experimental identification of an aromatic N-hydroxy metabolite of Metoclopramide. nih.govlstmed.ac.ukresearchgate.net This finding was significant as it identified a major product of Metoclopramide metabolism in human liver microsomes and confirmed CYP2D6 as the primary enzyme responsible for its formation. nih.govlstmed.ac.ukresearchgate.net

Furthermore, physiologically based pharmacokinetic (PBPK) modeling software, such as Gastroplus®, has been used to simulate the absorption and disposition of Metoclopramide formulations. nih.gov These in silico models integrate physicochemical data and in vitro results to predict the in vivo behavior of the drug. nih.gov Such simulations are valuable in pharmaceutical development for forecasting how different formulations might perform in the body. nih.gov

Environmental Occurrence, Fate, and Degradation Pathways of Metoclopramide

Environmental Distribution and Prevalence as a Chemical Contaminant

The presence of Metoclopramide (B1676508) in the environment is a growing concern due to its continuous introduction into aquatic and terrestrial systems. researchgate.netiupac.org As a xenobiotic compound, its journey from therapeutic use to environmental residue is a complex process influenced by wastewater treatment efficacy and the compound's inherent chemical properties. researchgate.netnih.gov

Occurrence in Soil and Sediment Matrices

Once in aquatic systems, Metoclopramide can partition from the water column and accumulate in bottom sediments. whiterose.ac.uk Its potential to adsorb to suspended solids and sediment is a key factor in its environmental distribution. nih.gov The pKa of Metoclopramide, which is 9.27, indicates that it will exist predominantly in its cationic form in the environment, and these cations tend to adsorb more strongly to soils containing organic carbon and clay. researchgate.net

Studies have confirmed the presence of Metoclopramide in river sediments. mdpi.comuobaghdad.edu.iq For instance, research on the River Ouse and River Foss in York, UK, detected Metoclopramide in sediment samples at concentrations up to 18.4 ng g⁻¹. whiterose.ac.uk The analysis of soil samples has also been a subject of research, with methods developed for its determination in various environmental matrices, including soil. researchgate.netresearchgate.net The sorption of Metoclopramide to soil and sediment is a critical process governing its mobility and bioavailability in the terrestrial environment. unizg.hr

Abiotic Degradation Processes in Environmental Compartments

The fate of Metoclopramide in the environment is significantly influenced by abiotic degradation processes, which can lead to its transformation into other chemical species. These processes are primarily driven by natural factors such as sunlight and the chemical conditions of the environmental matrix.

Photodegradation under Natural Light Conditions

Metoclopramide is susceptible to photodegradation when exposed to sunlight, as it contains chromophores that absorb light at wavelengths greater than 290 nm. nih.govresearchgate.net This process is considered a significant pathway for its removal from the aquatic environment. researchgate.netnih.gov

Research has shown that the photodegradation of Metoclopramide follows pseudo-first-order kinetics. researchgate.netnih.gov The rate of degradation is influenced by the pH of the water, with faster degradation observed at a neutral pH of 7. researchgate.netnih.gov In contrast, highly alkaline conditions (pH 11) have been found to slow down the photolysis process. researchgate.netnih.gov A study investigating its photolysis under simulated solar radiation determined the quantum yield of Metoclopramide photodegradation to be highest at pH 7. researchgate.netnih.gov The primary mechanisms of photoproduct formation include hydroxylation of the aromatic ring and dealkylation of the amino group. researchgate.netnih.gov Another study that irradiated aqueous solutions of Metoclopramide with 254 nm UV light also observed a rapid decrease in its purity, following first-order kinetics. ucl.ac.be The main degradation mechanism identified was the scission of the chlorine atom. ucl.ac.be

Table 2: Factors Influencing Metoclopramide Photodegradation

| Factor | Observation | Source |

|---|---|---|

| Kinetics | Pseudo-first-order | researchgate.netnih.gov |

| pH | Faster degradation at pH 7, slower at pH 11 | researchgate.netnih.gov |

| Degradation Products | Hydroxylation of aromatic ring, dealkylation of amino group, scission of chlorine | researchgate.netnih.govucl.ac.be |

Hydrolysis in Various pH Regimes of Natural Waters

Hydrolysis is another important abiotic process that can contribute to the degradation of Metoclopramide in the environment. nih.gov The presence of functional groups susceptible to hydrolysis under environmental conditions suggests that this can be a significant fate process. nih.gov

Metoclopramide hydrochloride injection has been reported to be stable over a wide pH range, from 2 to 9. nih.govresearchgate.net However, its solubility is pH-dependent, increasing markedly in acidic media due to ionization. scielo.br While stable across a broad pH spectrum, the potential for hydrolysis, particularly under more extreme environmental pH conditions, remains a relevant degradation pathway. nih.gov

Adsorption and Sorption Phenomena in Environmental Media

An estimated soil adsorption coefficient (Koc) of 120 suggests that Metoclopramide is expected to have high mobility in soil. researchgate.net However, the cationic nature of the molecule at environmental pH values leads to stronger adsorption than what the Koc value alone might suggest. researchgate.net Laboratory-based sorption studies have been conducted to better understand these interactions. whiterose.ac.ukunizg.hr The sorption process is driven by factors including the pH-corrected hydrophobicity of the compound and the cation exchange capacity, clay content, and organic carbon content of the sediment. whiterose.ac.uk This adsorption to suspended solids and sediment is an important fate process in aquatic environments. nih.gov

Biotic Degradation Mechanisms and Biodegradability

Microbial Transformation Pathways

Research into the microbial transformation of Metoclopramide is limited, with available data pointing towards its recalcitrance. Standardized testing for ready biodegradability has shown that Metoclopramide exhibits minimal to no degradation by microorganisms under aerobic conditions. A key study following the OECD 301F guideline for ready biodegradability reported 0% degradation over a 28-day period, classifying the compound as not readily biodegradable. cler.com This resistance to microbial attack suggests that traditional wastewater treatment processes, which rely on microbial activity, may be ineffective at removing it completely. nih.gov

While specific microbial degradation pathways for Metoclopramide in the environment are not well-documented, general principles of microbial metabolism of complex organic molecules suggest potential, albeit slow, transformation routes. These could theoretically include reactions such as hydroxylation, demethylation, and dealkylation, similar to pathways observed in human metabolism. researchgate.net However, studies have shown that some microbial enzymes, such as certain amidases, are not effective at transforming Metoclopramide. henrys-law.org The degradation of structurally related compounds, like the herbicide metolachlor, is known to be more significant in surface soils where microbial populations and organic matter are more abundant. usda.gov This suggests that if biodegradation of Metoclopramide occurs, it would be highly dependent on the specific environmental compartment and its microbial community.

Identification of Biologically Formed Metabolites

The identification of metabolites formed specifically through microbial action in the environment is an area with significant data gaps. Human metabolism of Metoclopramide is known to produce several metabolites, primarily through oxidation by cytochrome P450 enzymes (CYP2D6, CYP3A4, and CYP1A2) and conjugation. researchgate.netnih.gov Key human metabolites identified include monodeethylmetoclopramide and other products of N-deethylation and N-hydroxylation (referred to as M3 and M4 in some studies). researchgate.netfujifilm.com

It is plausible that environmental microorganisms could produce similar metabolites through analogous enzymatic pathways. However, direct evidence confirming the formation of these specific metabolites by soil or aquatic microbes is currently lacking. One study utilizing a library of microbial amidase enzymes found no transformation of Metoclopramide, indicating that this particular enzymatic pathway is not viable for its degradation. henrys-law.org

Table 1: Known Metabolites of Metoclopramide (Human Metabolism)

| Metabolite Name/Identifier | Formation Pathway (in humans) | Reference |

|---|---|---|

| Monodeethylmetoclopramide | N-deethylation via Cytochrome P450 enzymes | fujifilm.comdntb.gov.ua |

| M3 (N-hydroxylation product) | N-hydroxylation via Cytochrome P450 enzymes | researchgate.net |

| M4 (N-deethylation product) | N-deethylation via Cytochrome P450 enzymes | researchgate.net |

| Sulfated conjugates | Sulfation | cler.com |

Note: This table reflects metabolites identified in human studies. Their formation through microbial degradation in the environment has not been confirmed.

Factors Influencing Biodegradation Rates

Several environmental factors are known to influence the rate of microbial degradation of organic compounds. Although Metoclopramide itself is highly resistant to biodegradation, these factors would still govern its potential, albeit slow, breakdown. researchgate.net

Compound Persistence: The primary factor is the inherent recalcitrance of the Metoclopramide molecule. Studies classify it as potentially persistent, with a ready biodegradability of 0%. cler.comnih.gov

Microbial Presence: The type and density of microbial populations are crucial. Environments with diverse and adapted microbial communities, such as the surface layers of soil, generally exhibit higher degradation potential for organic pollutants. usda.govresearchgate.net

Oxygen Availability: The presence of oxygen (aerobic conditions) versus its absence (anaerobic conditions) significantly affects microbial metabolic pathways. Many complex pharmaceuticals show limited degradation under the anaerobic conditions found in some sediment layers or wastewater treatment sludge digesters. cler.com

Soil and Sediment Properties: The composition of the environmental matrix plays a key role. Factors such as organic matter content, pH, clay content, and moisture level can influence microbial activity and the bioavailability of the compound. researchgate.netclaire.co.uknih.gov For instance, higher soil moisture generally increases microbial degradation rates, while extreme pH values can inhibit them. usda.govresearchgate.net

Temperature: Microbial activity is temperature-dependent. Warmer temperatures typically increase the rate of biodegradation up to an optimal point. researchgate.net

Environmental Transport and Mobility Studies

The movement of Metoclopramide through soil and water systems is governed by its physical and chemical properties, which determine its tendency to leach into groundwater or volatilize into the atmosphere.

Leaching Potential in Soil Systems

The mobility of Metoclopramide in soil is a subject of conflicting predictions based on its chemical properties. On one hand, its estimated soil organic carbon-water (B12546825) partition coefficient (Koc) is around 120, a value that suggests high mobility in soil according to standard classification schemes. fishersci.be This high mobility is further supported by its solubility in water. mdpi.com

However, this prediction is complicated by the compound's acid dissociation constant (pKa). With a pKa of 9.27, Metoclopramide will exist predominantly as a positively charged ion (cation) in most environmental soils (pH 4-9). fishersci.be Cations are generally expected to adsorb more strongly to negatively charged soil components like clay and organic matter, which would decrease their mobility and leaching potential. fishersci.be This suggests that the actual mobility might be lower than the Koc value alone would indicate. Studies have noted that several polar pharmaceuticals have the potential to leach through soils, and Metoclopramide has been detected in groundwater near agricultural sites, indicating that leaching does occur under certain field conditions. nih.govscielo.br

The leaching potential is also influenced by external factors such as rainfall intensity and soil type. uobaghdad.edu.iq Higher rainfall can increase the downward movement of soluble compounds through the soil profile. uobaghdad.edu.iq

Table 2: Soil Mobility Parameters for Metoclopramide

| Parameter | Value/Prediction | Implication for Mobility | Source |

|---|---|---|---|

| Log Koc | ~2.08 (Koc ≈ 120) | High Mobility | fishersci.be |

| pKa | 9.27 | Reduced Mobility (as cation) | fishersci.be |

| Water Solubility | Soluble | Increased Mobility | mdpi.com |

Environmental Persistence and Formation of Transformation Products

Metoclopramide (the active component of Einecs 301-465-5) is a pharmaceutical compound that can enter the environment through various waste streams following its use in human and veterinary medicine. nih.gov Its persistence in the environment is influenced by several factors, including its susceptibility to degradation processes like photodegradation and hydrolysis, while its biodegradability appears to be limited. nih.govjanusinfo.sefass.se

Studies on the environmental fate of metoclopramide indicate that it is "potentially persistent," as shown by standardized biodegradability tests. janusinfo.sefass.se One study reported 0% ready degradability over 28 days under the OECD 301F guideline, suggesting that microbial degradation is a slow process in the environment. janusinfo.sefass.se However, other degradation pathways, particularly photodegradation, play a more significant role in its environmental breakdown. researchgate.netnih.gov The compound is known to be photosensitive and will degrade when exposed to light. nih.gov

Degradation Kinetics and Pathways

Research has shown that metoclopramide degrades in aquatic environments, primarily through photolysis. The degradation kinetics often follow a pseudo-first-order reaction model. researchgate.netnih.govucl.ac.be

Photodegradation: Exposure to simulated solar radiation has been shown to effectively degrade metoclopramide in various water matrices. researchgate.netnih.gov The rate of this degradation is pH-dependent, with faster degradation observed at a neutral pH of 7, while highly alkaline conditions (pH 11) tend to slow down the photolysis process. researchgate.netnih.gov The highest quantum yield for metoclopramide's photodegradation was recorded at pH 7. researchgate.netnih.gov However, the presence of other substances commonly found in natural waters, such as nitrate (B79036) ions (NO₃⁻), iron(III), and humic acids, can inhibit the degradation process by absorbing light. researchgate.netnih.gov

A study involving irradiation with 254 nm UV light demonstrated a rapid degradation of metoclopramide, with 15% of the initial concentration being consumed after just 15 minutes. ucl.ac.be The degradation followed first-order kinetics in the initial stages of the process. ucl.ac.be

Hydrolysis: Metoclopramide contains functional groups susceptible to hydrolysis under environmental conditions, suggesting that this may be an important degradation pathway. nih.gov Under acidic conditions (e.g., 2M HCl), the compound has been shown to be labile, leading to the formation of specific degradation products. medcraveonline.com

The table below summarizes key findings from research on metoclopramide's degradation.

| Degradation Process | Conditions | Observed Kinetics | Key Findings | Reference |

|---|---|---|---|---|

| Biodegradation | OECD 301F Guideline, 28 days | - | 0% ready degradability; considered potentially persistent. | janusinfo.sefass.se |

| Photodegradation (Solar Radiation) | Various water matrices, pH dependent | Pseudo-first-order | Degradation is fastest at pH 7 and slowed by alkaline conditions (pH 11). Inhibited by common water constituents like nitrates and humic acids. | researchgate.netnih.gov |

| Photolysis (UV 254 nm) | Aqueous solution | First-order (initial stages) | Fast degradation, with 15% loss in 15 minutes. | ucl.ac.be |

| Acid Hydrolysis | 1N HCl, refluxed at 80°C for 12 hours | - | Leads to the formation of three distinct degradation products. | ijrps.com |

Formation of Transformation Products

The degradation of metoclopramide results in the formation of various transformation products (TPs), the structures of which depend on the degradation pathway. The presence of these TPs has been confirmed in environmental samples, such as the surface waters in Luxembourg. nih.govacs.org

Photodegradation Products: Studies have identified numerous photoproducts. Under simulated solar radiation, the primary mechanisms for the formation of these products are the hydroxylation of the aromatic ring and the dealkylation of the amino group. researchgate.netnih.gov When subjected to 254 nm UV irradiation, a study tentatively identified 18 different photolysis products. ucl.ac.be The principal degradation mechanism observed was the scission of the chlorine atom from the molecule. This initial step can be followed by the polymerization of the resulting reactive intermediates, leading to the formation of dimeric and trimeric products. ucl.ac.be

Acid Degradation Products: Forced degradation under acidic conditions (acid hydrolysis) also leads to specific TPs. One study identified two degradation products, with one being of primary interest due to its UV absorbance. medcraveonline.com Another detailed study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) successfully separated and identified three distinct degradation products resulting from acid hydrolysis. ijrps.com The mass spectra of the intact metoclopramide and one of its major acid degradates showed molecular ion peaks at m/z 354.01 and 201.82, respectively, which helps in elucidating the degradation pathway. medcraveonline.com

The table below lists some of the identified transformation products and the conditions under which they are formed.

| Degradation Pathway | Primary Mechanism | Identified Transformation Products / Classes | Reference |

|---|---|---|---|

| Photodegradation (Solar Radiation) | Hydroxylation of the aromatic ring; Dealkylation of the amino group | Hydroxylated and dealkylated derivatives | researchgate.netnih.gov |

| Photolysis (UV 254 nm) | Scission of the chlorine atom; Polymerization | 18 photoproducts identified, including dimeric and trimeric structures. | ucl.ac.be |

| Acid Hydrolysis | Cleavage of the amide bond | Products with m/z 201.82; three distinct products identified via LC-MS/MS. | medcraveonline.comijrps.com |

Biological Interactions and Mechanistic Studies of Metoclopramide in Non Human Systems

Molecular Target Interactions in Model Organisms

Metoclopramide's pharmacological profile is largely defined by its interaction with specific neurotransmitter receptors, most notably dopamine (B1211576) and serotonin (B10506) receptors.

Dopamine D2 Receptor Antagonism in in vitro or Animal Models

Metoclopramide (B1676508) is a potent antagonist of the dopamine D2 receptor. vulcanchem.comvincibiochem.it This interaction is a cornerstone of its antiemetic and prokinetic effects. In vitro binding assays have quantified this antagonism, revealing a high affinity of Metoclopramide for the D2 receptor. For instance, studies have reported a binding affinity (Ki) of 28.8 nM and IC50 values of 483 nM for the dopamine D2 receptor. vincibiochem.itnih.gov Other radioligand binding assays have shown Ki values of 42 nM and 64 nM for the human D2 receptor.

In animal models, this D2 receptor antagonism manifests in various behavioral and physiological responses. In mice, Metoclopramide has been shown to inhibit apomorphine-induced climbing and stereotypy with ED50 values of 2.2 mg/kg and 6.5 mg/kg, respectively. caymanchem.com It also antagonizes apomorphine-induced stereotypy in rats with an ED50 of 1.5 mg/kg. nih.gov Furthermore, in rats with unilateral lesions of the striatal dopaminergic nerve terminals, Metoclopramide antagonizes turning behavior induced by apomorphine (B128758) or amphetamine, with ED50 values of 5.0 mg/kg and 4.0 mg/kg, respectively. nih.gov These findings in animal models underscore the functional consequence of D2 receptor blockade by Metoclopramide in the central nervous system.

| Parameter | Value | Model System | Source |

|---|---|---|---|

| Ki | 28.8 nM | Dopamine D2 Receptor | nih.gov |

| IC50 | 483 nM | Dopamine D2 Receptor | vincibiochem.it |

| Ki | 42 nM | Human Dopamine D2L Receptor | |

| Ki | 64 nM | Human Dopamine D2 Receptor |

| Animal Model | Effect | ED50 | Source |

|---|---|---|---|

| Mice | Inhibition of apomorphine-induced climbing | 2.2 mg/kg | caymanchem.com |

| Mice | Inhibition of apomorphine-induced stereotypy | 6.5 mg/kg | caymanchem.com |

| Rats | Antagonism of apomorphine-induced stereotypy | 1.5 mg/kg | nih.gov |

| Rats (unilateral striatal lesion) | Antagonism of apomorphine-induced turning | 5.0 mg/kg | nih.gov |

| Rats (unilateral striatal lesion) | Antagonism of amphetamine-induced turning | 4.0 mg/kg | nih.gov |

Serotonin Receptor Antagonism (if applicable, focusing on mechanism)

In addition to its dopaminergic effects, Metoclopramide also interacts with serotonin receptors, specifically acting as a 5-HT3 receptor antagonist. vincibiochem.it This action contributes to its antiemetic properties. The affinity of Metoclopramide for the 5-HT3 receptor is notable, with reported IC50 values of 308 nM. vincibiochem.it Another study reported a Ki value of 196 nM for the 5-HT3 receptor. vulcanchem.com The mechanism of this antagonism involves blocking the action of serotonin at these receptors, which are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain. wjgnet.com By blocking these receptors, Metoclopramide can inhibit the initiation of the vomiting reflex.

Biochemical Pathway Modulation in Cellular and Tissue Models

Metoclopramide's influence extends to the modulation of key biochemical pathways, particularly those involving neurotransmitter systems and the regulation of gastrointestinal motility.

Effects on Neurotransmitter Systems (e.g., dopamine pathways in isolated tissues)